4-Hydroxy-6-methoxycoumarin

Übersicht

Beschreibung

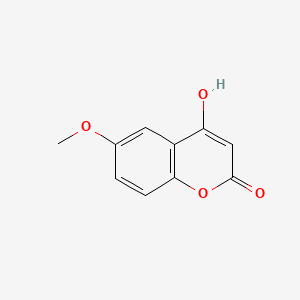

4-Hydroxy-6-methoxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a benzene ring fused to an α-pyrone ring, with hydroxyl and methoxy groups at positions 4 and 6, respectively.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Hydroxy-6-methoxycoumarin can be synthesized through several methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. One common method involves the reaction of 4-hydroxycoumarin with methoxybenzaldehyde under basic conditions, followed by cyclization to form the desired product. The reaction typically requires a catalyst such as piperidine and is carried out in a solvent like ethanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy-6-methoxycoumarin undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form dihydrocoumarin derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products:

Oxidation: Formation of this compound-3-carboxylic acid.

Reduction: Formation of 4-hydroxy-6-methoxydihydrocoumarin.

Substitution: Formation of various substituted coumarin derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-Hydroxy-6-methoxycoumarin belongs to the coumarin family, which are benzopyrone derivatives known for their diverse biological activities. The presence of hydroxyl and methoxy groups on the coumarin structure enhances its reactivity and interaction with biological systems.

Anti-inflammatory Applications

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated its ability to inhibit nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The compound effectively reduced the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases like arthritis, psoriasis, and dermatitis .

Antimicrobial Properties

Coumarins, including this compound, have shown promising antimicrobial activities against various pathogens. A study highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains, where it exhibited synergistic effects when combined with conventional antibiotics . The mechanism involves disruption of bacterial cell membranes and inhibition of vital metabolic processes.

Case Studies

- Study on MRSA : The compound demonstrated minimal inhibitory concentrations (MICs) ranging from 8 to 64 µg/ml against MRSA strains, indicating strong antibacterial properties .

- Fungal Inhibition : Coumarin derivatives have also been assessed for their antifungal activity against Candida albicans, showcasing a distinct mode of action that may be beneficial in treating resistant fungal infections .

Anticancer Research

The anticancer potential of this compound is under investigation, with preliminary studies suggesting its ability to induce apoptosis in cancer cells. Research has shown that coumarins can inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines .

Data Summary Table

Wirkmechanismus

The mechanism of action of 4-Hydroxy-6-methoxycoumarin involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity by facilitating binding to specific enzymes and receptors. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase, leading to anti-inflammatory effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Vergleich Mit ähnlichen Verbindungen

4-Hydroxy-6-methoxycoumarin can be compared with other similar compounds, such as:

4-Hydroxycoumarin: Lacks the methoxy group and has different biological activities.

6-Methoxycoumarin: Lacks the hydroxyl group and exhibits distinct chemical properties.

7-Hydroxy-6-methoxycoumarin: Similar structure but with the hydroxyl group at position 7, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications in research and industry.

Biologische Aktivität

4-Hydroxy-6-methoxycoumarin (4H-6MC) is a coumarin derivative recognized for its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound has the molecular formula and a molecular weight of 192.17 g/mol. Its structure features a coumarin backbone with hydroxy and methoxy substituents, which are critical for its biological activity.

Anti-Inflammatory Effects

Recent studies have demonstrated that 4H-6MC exhibits significant anti-inflammatory properties. In vitro experiments using LPS-stimulated RAW264.7 macrophages revealed that 4H-6MC effectively reduced the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). The compound also decreased the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Mechanism of Action:

The anti-inflammatory effects of 4H-6MC are mediated through the following pathways:

- Nuclear Factor kappa B (NF-κB) Pathway: 4H-6MC inhibits the degradation of IκBα, preventing NF-κB translocation to the nucleus and subsequent expression of inflammatory cytokines .

- Mitogen-Activated Protein Kinase (MAPK) Pathway: The compound reduces the phosphorylation of ERK1/2 and JNK, but not p38 MAPK, indicating selective inhibition in the MAPK signaling cascade .

Table 1: Effects of this compound on Inflammatory Markers

| Concentration (mM) | NO Production (%) | PGE2 Production (%) | Cytokines Inhibited (%) |

|---|---|---|---|

| 0.3 | 15 | 20 | IL-1β: 25, IL-6: 30, TNF-α: 35 |

| 0.6 | 23 | 30 | IL-1β: 40, IL-6: 50, TNF-α: 45 |

| 0.9 | 30 | 40 | IL-1β: 50, IL-6: 60, TNF-α: 55 |

| 1.2 | 35 | 50 | IL-1β: 60, IL-6: 70, TNF-α: 65 |

Antioxidant Activity

Coumarins, including 4H-6MC, possess antioxidant properties that help mitigate oxidative stress. Studies have shown that these compounds can scavenge free radicals and reduce oxidative damage in cellular systems . This activity is particularly beneficial in preventing chronic diseases associated with oxidative stress.

Case Studies

A notable study investigated the anti-inflammatory effects of various coumarins, including 4H-6MC. The results indicated that treatment with this compound significantly reduced inflammatory markers in a dose-dependent manner in RAW264.7 cells. This study highlights its potential as a therapeutic agent for inflammatory diseases such as arthritis and dermatitis .

Eigenschaften

IUPAC Name |

4-hydroxy-6-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-6-2-3-9-7(4-6)8(11)5-10(12)14-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXXRRQBVLINPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715616 | |

| Record name | 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13252-84-1 | |

| Record name | 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13252-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-6-methoxy-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.